Vat Black 29

Overview

Description

Vat Black 29, also known as Vat Grey BG, is a vat dye primarily used for dyeing cotton fabrics. It is a black powder that is insoluble in water but can be solubilized in concentrated sulfuric acid, forming a dark green solution. Upon dilution, it precipitates as a dark green solid . Vat dyes, including this compound, are known for their excellent fastness properties, making them highly suitable for textiles that undergo frequent washing and exposure to light .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vat Black 29 is synthesized through a series of chemical reactions involving the reduction of the dye in an alkaline solution. The dye is initially in an insoluble form and must be reduced to its leuco form using a strong reducing agent such as sodium hydrosulfite. This reduction process occurs in an alkaline medium, typically using sodium hydroxide .

Industrial Production Methods

Industrial production of this compound involves the following steps:

Aqueous Dispersion: The insoluble dye is dispersed in water.

Vatting: The dye is reduced using sodium hydrosulfite and sodium hydroxide to form a soluble leuco compound.

Dye Absorption: The soluble leuco dye is absorbed by the textile material from an alkaline reducing medium.

Chemical Reactions Analysis

Types of Reactions

Vat Black 29 undergoes several types of chemical reactions, including:

Reduction: Conversion of the insoluble dye to its soluble leuco form using reducing agents like sodium hydrosulfite.

Oxidation: Reoxidation of the leuco dye to its original insoluble form using atmospheric oxygen or chemical oxidants.

Common Reagents and Conditions

Reducing Agents: Sodium hydrosulfite, sodium hydroxide.

Oxidizing Agents: Atmospheric oxygen, sodium perborate.

Major Products Formed

The major product formed from these reactions is the insoluble dye in its original form, which is strongly fixed to the textile fibers, providing excellent wash and light fastness .

Scientific Research Applications

Vat Black 29 has several scientific research applications, including:

Textile Industry: Primarily used for dyeing cotton and other cellulosic fibers due to its excellent fastness properties.

Biocompatible Organic Electronics:

Environmental Studies: Studies on the environmental impact of vat dyes and their waste streams have been conducted to improve waste management practices.

Mechanism of Action

The mechanism of action of Vat Black 29 involves multiple stages:

Reduction: The dye is reduced to its soluble leuco form in an alkaline medium.

Dyeing: The soluble leuco dye is absorbed by the textile fibers.

Oxidation: The absorbed dye is oxidized back to its insoluble form, which is strongly fixed to the fibers.

Comparison with Similar Compounds

Similar Compounds

Vat Blue 1 (Indigo): Similar in application but differs in color and specific fastness properties.

Vat Red 10: Another vat dye with different color properties.

Vat Violet 13: Used for dyeing cellulosic fibers with a violet hue.

Uniqueness of Vat Black 29

This compound is unique due to its specific shade of black and its excellent fastness properties, making it highly suitable for textiles that require high durability and resistance to washing and light exposure .

Biological Activity

Introduction

Vat Black 29, also known as C.I. This compound (C.I. 65225), is a synthetic dye belonging to the anthraquinone class, primarily utilized in the textile industry for dyeing cotton and polyester/cotton blends. Its molecular formula is with a molecular weight of 986.98 g/mol. This article explores the biological activity of this compound, including its toxicological effects, biodegradability, and potential environmental impacts.

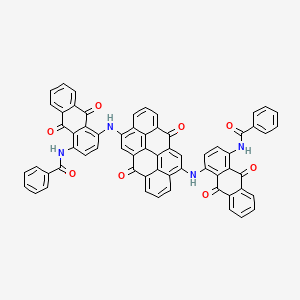

Chemical Structure

This compound is characterized by its complex anthraquinone structure, which contributes to its dyeing properties and biological interactions. The manufacturing methods typically involve condensation reactions that yield high-purity products suitable for industrial applications.

Manufacturing Methods

The synthesis of this compound can be achieved through various organic reactions, including:

- Dibenzo[def,mno]chrysene-6,12-dione : A precursor in the synthesis process.

- N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide : Another key intermediate.

These methods require careful control of reaction conditions to ensure product quality.

Toxicological Effects

Research indicates that this compound exhibits significant toxicological effects on aquatic organisms. Studies have shown that exposure to this dye can lead to:

- Acute toxicity : High concentrations can cause mortality in fish and invertebrates.

- Chronic effects : Sub-lethal concentrations may impair growth and reproductive success in aquatic species.

A study conducted by the Environmental Protection Agency (EPA) highlights the need for further investigation into the long-term ecological impacts of such dyes on aquatic ecosystems .

Biodegradability

The biodegradability of this compound has been a subject of research due to its environmental persistence. While it is resistant to degradation under aerobic conditions, certain microbial strains have shown the ability to break down this compound under specific anaerobic conditions. The degradation products may possess different biological activities and toxicity profiles compared to the parent compound .

Case Studies

-

Aquatic Toxicity Study :

- Objective : To assess the impact of this compound on freshwater fish.

- Method : Fish were exposed to varying concentrations of the dye over a period of 30 days.

- Findings : Significant mortality was observed at concentrations above 50 mg/L, with sub-lethal effects noted at lower concentrations impacting growth rates and behavior.

-

Microbial Degradation Research :

- Objective : To identify microbial strains capable of degrading this compound.

- Method : Isolated bacterial strains were tested for their ability to utilize this compound as a carbon source.

- Findings : Certain strains demonstrated effective degradation within 14 days, suggesting potential bioremediation applications .

Environmental Impact

The use of this compound raises concerns regarding its environmental impact post-use. The dye's persistence in wastewater can lead to:

- Water pollution : Contamination of water bodies affecting aquatic life.

- Soil toxicity : Accumulation in soils can disrupt local ecosystems.

Recommendations for Industry

To mitigate the adverse effects associated with this compound, industries are encouraged to adopt responsible usage and disposal practices. This includes:

- Implementing advanced wastewater treatment technologies to reduce dye concentrations before discharge.

- Conducting regular ecological assessments to monitor the impacts on local biodiversity.

Properties

IUPAC Name |

N-[4-[[18-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-12,22-dioxo-9-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaenyl]amino]-9,10-dioxoanthracen-1-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H34N4O8/c69-57-40-24-12-22-38-48(66-44-26-28-46(68-64(76)32-15-5-2-6-16-32)56-54(44)60(72)34-18-8-10-20-36(34)62(56)74)30-42-52(50(38)40)51-41(57)29-47(37-21-11-23-39(49(37)51)58(42)70)65-43-25-27-45(67-63(75)31-13-3-1-4-14-31)55-53(43)59(71)33-17-7-9-19-35(33)61(55)73/h1-30,65-66H,(H,67,75)(H,68,76) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBLPEMDRSTPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=C5C=CC=C6C5=C7C(=C4)C(=O)C8=CC=CC9=C(C=C(C7=C98)C6=O)NC1=C2C(=C(C=C1)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C2=O)C(=O)C1=CC=CC=C1C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H34N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801102013 | |

| Record name | N,N′-[(6,12-Dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis[benzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-19-0 | |

| Record name | N,N′-[(6,12-Dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-((6,12-Dihydro-6,12-dioxodibenzo(def,mno)chrysene-4,10-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl))bis(benzamide)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006049190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N′-[(6,12-Dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis[benzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[(6,12-dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]bis(benzamide)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.